Hexadecyl naphthalen-1-ylacetate
Overview
Description
Hexadecyl naphthalen-1-ylacetate is an organic compound with the molecular formula C26H38O2. It is an ester formed from the reaction of hexadecanol and naphthalen-1-ylacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl naphthalen-1-ylacetate can be synthesized through esterification. The reaction involves the condensation of hexadecanol with naphthalen-1-ylacetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl naphthalen-1-ylacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanol and naphthalen-1-ylacetic acid.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Hydrolysis: Hexadecanol and naphthalen-1-ylacetic acid.
Reduction: Hexadecanol and naphthalen-1-ylmethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Hexadecyl naphthalen-1-ylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a lipophilic ligand in drug delivery systems, particularly for targeting the central nervous system.
Medicine: Explored for its role in the development of RNA interference (RNAi) therapeutics, where it is conjugated to small interfering RNAs (siRNAs) to enhance their delivery and efficacy.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of hexadecyl naphthalen-1-ylacetate in biological systems involves its role as a lipophilic ligand. When conjugated to siRNAs, it enhances their ability to cross biological membranes and reach target cells. The compound interacts with lipid bilayers, facilitating the uptake and distribution of the siRNA within the central nervous system. This mechanism is crucial for achieving effective gene silencing in therapeutic applications.
Comparison with Similar Compounds
Hexadecyl naphthalen-1-ylacetate can be compared with other similar compounds such as:
Hexadecyl acetate: Another ester with similar lipophilic properties but different applications.
Naphthalen-1-ylacetic acid esters: A class of compounds with varying alkyl chain lengths, each with unique properties and uses.
Uniqueness
This compound is unique due to its specific combination of a long alkyl chain and a naphthalene ring, which imparts distinct lipophilic and aromatic characteristics. This combination makes it particularly suitable for applications in drug delivery and as a model compound in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and properties make it valuable for research and industrial purposes, particularly in the development of advanced drug delivery systems and organic synthesis methodologies.
Properties
IUPAC Name |
hexadecyl 2-naphthalen-1-ylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30-28(29)24-26-21-18-20-25-19-15-16-22-27(25)26/h15-16,18-22H,2-14,17,23-24H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGWPZAZCGSIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285269 | |
Record name | hexadecyl naphthalen-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-64-3 | |
Record name | NSC41237 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | hexadecyl naphthalen-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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